molecular formula C21H22N2O3 B2947504 N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252819-75-2

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2947504
CAS No.: 1252819-75-2
M. Wt: 350.418
InChI Key: ZYWYJBAFRURHEK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a small molecule research compound with a molecular formula of C20H20N4O2 and a molecular weight of 348.406 g/mol . This chemical features a 5-oxopyrrolidine core, a scaffold recognized for its significant potential in antimicrobial research . Structurally related 5-oxopyrrolidine derivatives have demonstrated promising, structure-dependent activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile . The compound's architecture, which incorporates both dihydroindenyl and methoxyphenyl motifs, is designed to explore novel mechanisms of action against resistant bacterial and fungal strains, such as azole-resistant Aspergillus fumigatus . Furthermore, compounds containing similar pharmacophores have been investigated for their anticancer properties in human pulmonary cancer cell models, indicating broad therapeutic potential . This product is provided for research purposes strictly within laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-26-17-9-7-16(8-10-17)23-13-15(12-20(23)24)21(25)22-19-11-6-14-4-2-3-5-18(14)19/h2-5,7-10,15,19H,6,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWYJBAFRURHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene derivative, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the pyrrolidine-3-carboxamide core via amide bond formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Modifications

  • Pyrrolidine vs. Pyridine : Replacement of the 5-oxopyrrolidine core with a 6-oxopyridine (e.g., in ) alters electron distribution and hydrogen-bonding capacity, which could shift target specificity from enzymes like IDH1 to kinases or proteases .
  • Substituent Position : The 4-methoxyphenyl group in the target compound contrasts with the 3-methoxyphenyl in the MERS-CoV inhibitor (). This positional isomerism may affect interactions with hydrophobic pockets in viral proteases or host cell receptors .

Side Chain Variations

  • Dihydroindenyl vs.
  • Fluorophenyl vs. Methoxyphenyl : Fluorine substitution (e.g., in ) increases electronegativity and metabolic stability compared to methoxy groups, but may reduce solubility due to hydrophobicity .

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indene moiety, a methoxyphenyl group, and a pyrrolidine ring. Its molecular formula is C17H19N3O3C_{17}H_{19}N_{3}O_{3}, and it possesses a molecular weight of approximately 315.35 g/mol. The presence of the methoxy group is significant for its biological activity, as it can influence the compound's interactions within biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit promising anticancer properties. For example, one study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications led to enhanced anticancer activity compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)Cell LineReference
Compound A12.5A549 (Lung)
Compound B8.0HeLa (Cervical)
Compound C15.0MCF-7 (Breast)

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against various pathogens. The study focused on multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that specific derivatives displayed significant inhibitory effects on these pathogens, suggesting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AKlebsiella pneumoniae32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Case Studies

A notable case study involved the application of this compound in a preclinical model of lung cancer. The compound was administered in combination with established chemotherapeutics to assess synergistic effects. Results showed improved tumor reduction compared to monotherapy, highlighting its potential as an adjunct treatment in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. Additionally, its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

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